![molecular formula C15H14N2O4 B7699953 3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7699953.png)
3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It is a heterocyclic compound that has been widely studied for its potential application in various scientific fields.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with DNA.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells, reduces inflammation, and exhibits antibacterial activity. In vivo studies have demonstrated that it has analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is its potential application in various scientific fields. It is relatively easy to synthesize and has been shown to exhibit promising biological activity. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the molecular targets and pathways involved in its biological activity.
Future Directions
There are several future directions for the study of 3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole. One potential direction is the development of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential application in other scientific fields, such as materials science and agriculture. Additionally, further studies are needed to elucidate the mechanism of action and molecular targets involved in its biological activity.
Synthesis Methods
The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole involves the reaction of 3-(3-ethoxy-4-methoxyphenyl)-1-propen-1-one with hydrazine hydrate and furfural in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, cyclization, and dehydration. The yield of the synthesis is reported to be around 60%.
Scientific Research Applications
3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole has been studied for its potential application in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, it has been investigated as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In materials science, it has been studied for its optical and electronic properties. In agriculture, it has been evaluated for its potential use as a pesticide.
properties
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-19-13-9-10(6-7-11(13)18-2)14-16-15(21-17-14)12-5-4-8-20-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCZVPHLYZLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.